molecular formula C8H12N4OS B7511352 1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea

1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea

Cat. No. B7511352
M. Wt: 212.27 g/mol
InChI Key: FCFFHMVWYNLZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea is a chemical compound that belongs to the class of urea derivatives. This compound has attracted the attention of many researchers due to its potential application in the field of medicinal chemistry. The aim of

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines in the body, which can help to alleviate inflammation. It has also been found to induce apoptosis in cancer cells, which can lead to the death of these cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea in lab experiments is that it exhibits potent biological activity at relatively low concentrations. This means that researchers can use smaller amounts of the compound in their experiments, which can help to reduce costs. However, one of the limitations of using this compound is that it can be difficult to obtain in large quantities, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea. One area of research could focus on improving the synthesis method to make the compound more readily available for use in lab experiments. Another area of research could focus on exploring the potential of this compound as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Additionally, researchers could investigate the mechanism of action of this compound in more detail to gain a better understanding of how it exerts its biological activity.
Conclusion
In conclusion, 1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea is a promising compound with potential applications in the field of medicinal chemistry. The compound exhibits a wide range of biological activities and has been found to possess potent anticancer, anti-inflammatory, and antimicrobial properties. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea can be achieved through different methods. One of the most common methods is the reaction of cyclobutylmethyl isocyanate with 1,3,4-thiadiazol-2-amine in the presence of a catalyst. This method yields a high purity of the compound and is relatively simple to carry out.

Scientific Research Applications

1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea has been extensively studied for its potential application in the field of medicinal chemistry. The compound has been shown to possess a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial activities. It has also been found to exhibit potent anticancer activity against various cancer cell lines.

properties

IUPAC Name

1-(cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4OS/c13-7(9-4-6-2-1-3-6)11-8-12-10-5-14-8/h5-6H,1-4H2,(H2,9,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFFHMVWYNLZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea

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